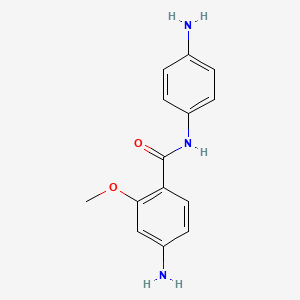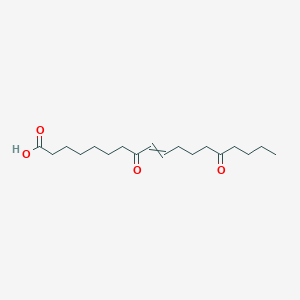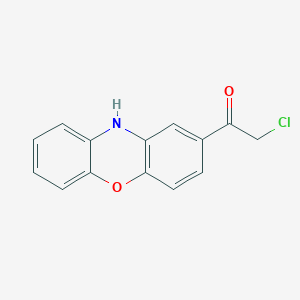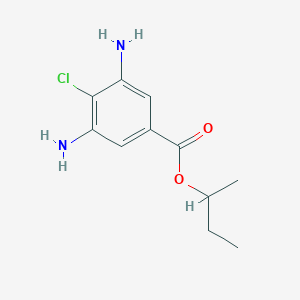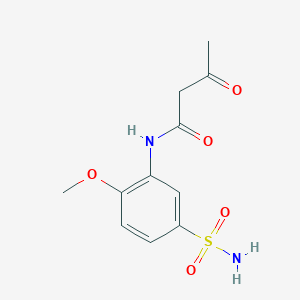
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is an organic compound with a complex structure that includes a methoxy group, a sulfamoyl group, and a 3-oxobutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with an appropriate reagent to introduce the 3-oxobutanamide group.
Reduction and Substitution: The nitro group is then reduced to an amine, followed by substitution reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfamoyl group, leading to different products.
Substitution: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its structure allows it to bind to specific biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes, providing a basis for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfamoyl groups play crucial roles in binding to these targets, influencing their activity and leading to specific biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methoxyphenyl)-3-oxobutanamide
- N-(2-Sulfamoylphenyl)-3-oxobutanamide
- N-(2-Methoxy-5-sulfamoylphenyl)-acetamide
Uniqueness
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Propiedades
Número CAS |
113269-89-9 |
|---|---|
Fórmula molecular |
C11H14N2O5S |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
N-(2-methoxy-5-sulfamoylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H14N2O5S/c1-7(14)5-11(15)13-9-6-8(19(12,16)17)3-4-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,13,15)(H2,12,16,17) |
Clave InChI |
NRAXUTFWRBXGHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


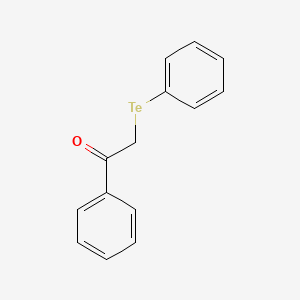
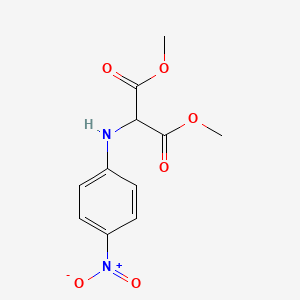
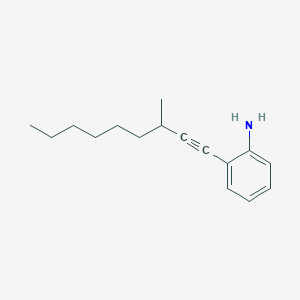
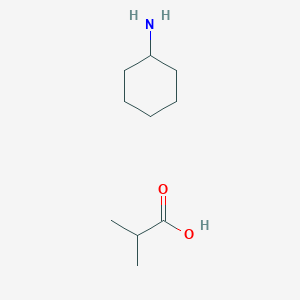
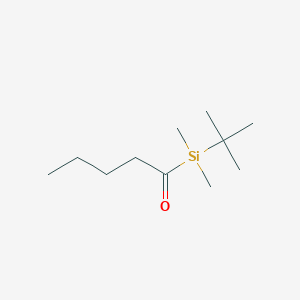
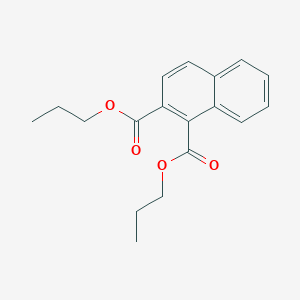
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)
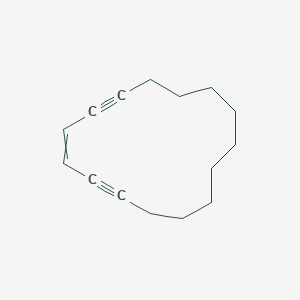

![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
